N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-12-3-6-14(9-16(12)20)22-18(24)11-26-19-21-10-17(23-19)13-4-7-15(25-2)8-5-13/h3-10H,11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJLOHLQCHGDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C17H18ClN3O2S
- Molecular Weight : 357.86 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts, including its potential as an antimicrobial agent, anticancer properties, and other pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole, including compounds similar to this compound, exhibit notable antimicrobial properties. For example, the minimum inhibitory concentration (MIC) values against various bacterial strains have been reported:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects on the MCF7 (breast cancer), A549 (lung cancer), and HEK293T (human embryonic kidney) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 104.3 ± 20.0 |
| A549 | 66.0 ± 8.7 |
| HEK293T | 27.0 ± 3.6 |
The IC50 values indicate that the compound has a selective cytotoxic effect, particularly on cancer cells compared to normal cells .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. The imidazole ring is known for its role in interacting with biological targets, potentially disrupting cellular processes such as DNA replication and protein synthesis.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Antiviral Activity : Research indicated that imidazole derivatives could inhibit viral replication in cell cultures, suggesting potential applications in antiviral therapies .
- Antifungal Properties : A study demonstrated that compounds with similar structures exhibited antifungal activity against Candida species, with MIC values comparable to established antifungal agents .
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities, primarily due to its structural features which include an imidazole moiety and a thioacetamide group. These functional groups are known to enhance biological activity through diverse mechanisms.
Anticancer Activity
Recent studies have indicated that compounds with imidazole and thioether functionalities possess significant anticancer properties. For instance, derivatives similar to N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been evaluated for their effectiveness against different cancer cell lines.
These results suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further investigation in anticancer drug development.
Antimicrobial Activity
Compounds containing imidazole rings have also shown promise as antimicrobial agents. The thioacetamide group can enhance the solubility and permeability of these compounds, potentially leading to improved efficacy against bacterial and fungal pathogens. Studies have demonstrated that similar compounds exhibit significant inhibition against various microbial strains, indicating that this compound could be explored for its antimicrobial properties.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Anticancer Activity : A recent study evaluated a series of imidazole derivatives, including this compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability with IC50 values comparable to standard chemotherapeutics .
- Antimicrobial Efficacy Assessment : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at low concentrations .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations:
- Heterocyclic Variations: Replacing the imidazole core with thiazole (e.g., compound 4c) or benzothiazole (e.g., derivatives) alters solubility and target affinity.
- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance membrane permeability due to its electron-donating properties, whereas analogs with 4-bromophenyl (compound 21) or 4-fluorophenyl (compound 9) substituents could improve halogen bonding with target proteins .
Pharmacological and Physicochemical Properties
Key Findings:
- Synthetic Yields : The target compound’s synthesis would likely follow methods similar to (e.g., nucleophilic substitution between a thiol and chloroacetamide in the presence of K₂CO₃), with yields expected to align with analogs (68–96%) .
- Bioactivity Trends : Imidazole-thioacetamides with electron-withdrawing substituents (e.g., 4-fluorophenyl in compound 9) show stronger enzyme inhibition, while bulky groups (e.g., benzofuran in compound 21) may reduce cellular uptake .
Challenges and Contradictions
- Activity vs. Structure: Despite structural similarities, minor substituent changes lead to significant activity shifts. For example, compound 4c (tetrazole-thioacetamide) exhibits high selectivity for cancer cells, whereas thiazole derivatives in show broader cytotoxicity .
- Data Gaps : Direct data for the target compound (e.g., melting point, IC₅₀) are absent in the provided evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
